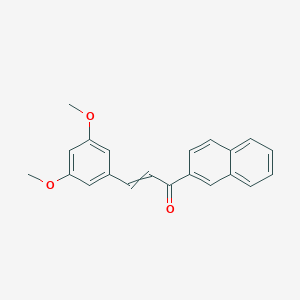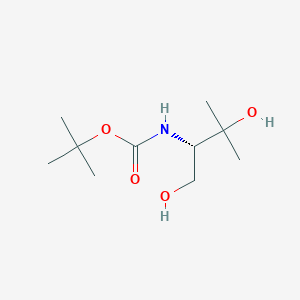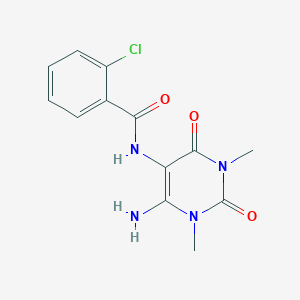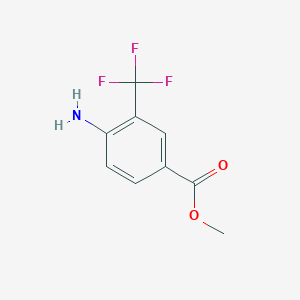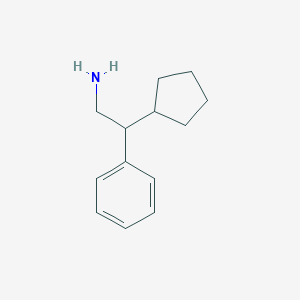
(2-Cyclopentyl-2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentyl-2-phenylethyl)amine is an organic compound with the molecular formula C13H19N It is characterized by a cyclopentyl group and a phenylethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentyl-2-phenylethyl)amine typically involves the reduction of 2-cyclopentyl-2-phenylacetamide. One common method includes the use of borane-tetrahydrofuran complex in tetrahydrofuran, followed by hydrolysis with hydrochloric acid and subsequent neutralization with an alkaline aqueous solution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, ensuring high purity and yield. The process often includes rigorous purification steps to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclopentyl-2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2-Cyclopentyl-2-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in receptor studies.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Cyclopentyl-2-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.
Comparaison Avec Des Composés Similaires
2-Phenylethylamine: A simpler analog with a phenylethylamine backbone but without the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group but lacks the phenylethylamine structure.
N-Methyl-2-phenylethylamine: A methylated derivative of 2-phenylethylamine.
Uniqueness: (2-Cyclopentyl-2-phenylethyl)amine is unique due to the presence of both cyclopentyl and phenylethylamine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Propriétés
IUPAC Name |
2-cyclopentyl-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNEYSOKMSPAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589439 |
Source


|
| Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175343-28-9 |
Source


|
| Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
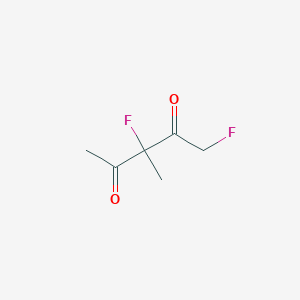
![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)
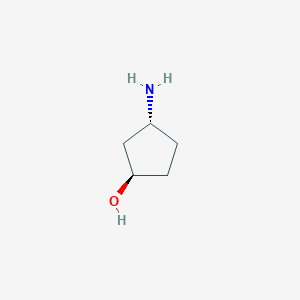
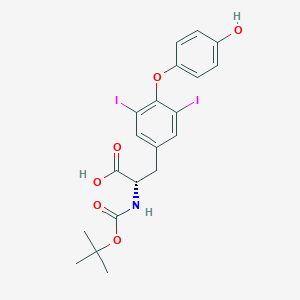


![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
